2-Methylhexahydro-1h-pyrrolizine

Description

The exact mass of the compound 2-Methylhexahydro-1h-pyrrolizine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylhexahydro-1h-pyrrolizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylhexahydro-1h-pyrrolizine including the price, delivery time, and more detailed information at info@benchchem.com.

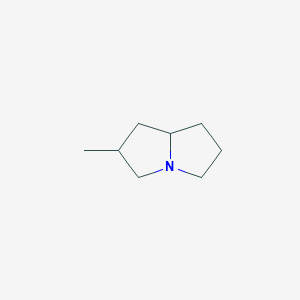

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7-5-8-3-2-4-9(8)6-7/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAILOYBQBDRPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCCN2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282732 |

Source

|

| Record name | 2-methylhexahydro-1h-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63008-88-8 |

Source

|

| Record name | NSC27683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylhexahydro-1h-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Methylhexahydro-1H-pyrrolizine & Solenopsis Trail Pheromones

The following technical guide provides an in-depth analysis of 2-Methylhexahydro-1H-pyrrolizine and its structural congeners (specifically Xenovenine ) as trail pheromones in Solenopsis ant species.

Subject: Chemical Ecology, Synthesis, and Application of Pyrrolizidine Alkaloids in Ant Communication. Target Audience: Researchers, Chemical Ecologists, and Drug Discovery Professionals.

Executive Summary & Chemical Identity

While the Red Imported Fire Ant (Solenopsis invicta) utilizes sesquiterpenes (Z,E-α-farnesene) for recruitment, the Thief Ants (e.g., Solenopsis fugax, S. xenovenatrix) rely on a distinct class of nitrogen-heterocycles: pyrrolizidines and pyrrolidines .

The compound 2-Methylhexahydro-1H-pyrrolizine represents the core scaffold of Xenovenine (3-heptyl-5-methylpyrrolizidine), the primary trail pheromone and venom alkaloid of Solenopsis xenovenatrix and a key component in S. fugax. These alkaloids exhibit a dual function:

-

Intraspecific Recruitment: Acting as a potent trail pheromone for nestmates.

-

Interspecific Repellency: Serving as "chemical warfare" agents to repel larger ant species (e.g., Formica) during brood theft.

Chemical Structure & Stereochemistry

The biological activity of pyrrolizidines is strictly governed by their stereochemistry.

-

IUPAC Name: (3R,5S,8S)-3-heptyl-5-methylhexahydro-1H-pyrrolizine (Xenovenine).

-

Core Scaffold: 2-Methylhexahydro-1H-pyrrolizine.[1]

-

Key Features: A bicyclic nitrogen bridgehead (pyrrolizidine) with alkyl side chains at C-3 and C-5 (or C-2/C-5 depending on numbering convention).

| Property | Data |

| Common Name | Xenovenine (and analogs) |

| Chemical Formula | C₁₅H₂₉N (Xenovenine) / C₈H₁₅N (Core) |

| Molecular Weight | ~223.4 g/mol (Xenovenine) |

| Source | Solenopsis (Diplorhoptrum) spp.[2][3][4][5][6][7] (Dufour's Gland/Venom) |

| Function | Trail Pheromone, Repellent, Necrotoxin |

Biological Mechanism: The Dual-Action Signal

In Solenopsis thief ants, the production of pyrrolizidine alkaloids occurs primarily in the Dufour’s gland and poison gland . Unlike S. invicta, which separates recruitment (Dufour's) and toxicity (Venom), S. fugax integrates these functions.

Glandular Origins & Pathway

-

Recruitment (Trail): Minute quantities are deposited via the sting apparatus during foraging tunnels. The volatility of the 2-methyl-pyrrolizidine core allows for a short-lived but high-intensity recruitment signal.

-

Repellency (Defense): During raids on foreign ant colonies, the same alkaloids are aerosolized or smeared to induce confusion and retreat in host workers.

Figure 1: Biosynthetic and behavioral pathway of Solenopsis pyrrolizidine alkaloids.

Chemical Synthesis: Protocols for Researchers

For drug development professionals and chemical ecologists, accessing the enantiopure pyrrolizidine core is critical for bioassays. The Hoffmann-Loffler-Freytag (HLF) reaction or 1,3-Dipolar Cycloaddition are standard, but modern Two-Directional Synthesis offers higher efficiency for 3,5-disubstituted analogs.

Synthetic Strategy: Two-Directional Reductive Amination

This protocol utilizes a "linchpin" ketone to generate the bicyclic core in a single cascade.

Reagents:

-

Starting Material: Dimethyl 4-oxopimelate (or equivalent diketone).

-

Chiral Amine: (S)-(-)-α-Methylbenzylamine (for chiral induction).

-

Reductant: Sodium cyanoborohydride (NaBH₃CN) or H₂/Pd-C.

Step-by-Step Protocol:

-

Imine Formation:

-

Dissolve dimethyl 4-oxopimelate (1.0 eq) and (S)-α-methylbenzylamine (1.1 eq) in dry methanol.

-

Stir at room temperature for 4 hours under N₂ atmosphere to form the imine.

-

-

Cyclization Cascade (The "Double-Fold"):

-

Cool the solution to 0°C.

-

Add NaBH₃CN (3.0 eq) slowly. Adjust pH to ~6 with glacial acetic acid.

-

Mechanism:[3][6][8] The reduction of the imine triggers an intramolecular attack on the ester groups (if using diester precursors) or subsequent alkylation steps, forming the pyrrolidine rings sequentially.

-

Note: For the specific 2-methylhexahydro-1H-pyrrolizine core, a 2-allyl-pyrrolidine precursor is often cyclized via radical intermediates.

-

-

Isolation & Purification:

-

Quench with saturated NaHCO₃. Extract with CH₂Cl₂ (3x).

-

Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Silica gel, MeOH/CH₂Cl₂ gradient). Pyrrolizidines are polar; use 1% NH₄OH in eluent to prevent tailing.

-

-

Stereochemical Verification:

-

Analyze via ¹H-NMR and NOESY to confirm the cis/trans relationship of the bridgehead protons and the methyl substituent. The biological activity is often restricted to the (3S, 5R, 8S) isomer (Xenovenine numbering).

-

Figure 2: Simplified synthetic route to the pyrrolizidine core.

Applications in Pest Management & Drug Discovery

"Trojan Horse" Baits

The unique property of Solenopsis pyrrolizidines as recruitment signals makes them ideal candidates for pheromone-assisted baiting .

-

Concept: Synthesize the 2-methylhexahydro-1H-pyrrolizine core.

-

Formulation: Impregnate into oil-based grit (corn cob/soybean oil).

-

Mechanism: The pheromone overrides the colony's satiety signals or specifically recruits "thief" ants that are otherwise hard to target with broad-spectrum baits.

Biomedical Potential (Drug Development)

Pyrrolizidine alkaloids (PAs) are known for:

-

Neurotoxicity: Acting on acetylcholine receptors (relevant for insecticide development).

-

Angiogenesis Inhibition: Some Solenopsis alkaloids (like Solenopsin, a piperidine, but structurally related in bio-origin) inhibit PI3K signaling.[9] The pyrrolizidine core serves as a scaffold for designing novel angiogenesis inhibitors or antitumor agents .

References

-

Jones, T. H., et al. (1980). "Xenovenine: A pyrrolizidine alkaloid from the venom of Solenopsis xenovenatrix." Journal of Organic Chemistry. Link

- Blum, M. S. (1988). "Pheromones of Social Insects: Chemical Signals." Journal of Chemical Ecology.

-

Vander Meer, R. K., et al. (2010). "Pheromone-mediated social organization in the fire ant, Solenopsis invicta." USDA ARS Publications. Link

-

Stockman, R. A., et al. (2013). "A two-directional approach to pyrrolizidines: total syntheses and biological evaluation of alkaloid cis-223B and (±)-xenovenine."[2] Chemical Communications.[10] Link

-

Galkowski, C., et al. (2010). "Redescription of Solenopsis fugax and related species."[7] Revue Suisse de Zoologie. (Clarifies the taxonomy of pyrrolizidine-producing thief ants).

Sources

- 1. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 2. A two-directional approach to pyrrolizidines: total syntheses and biological evaluation of alkaloid cis -223B and (±)-xenovenine - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46800C [pubs.rsc.org]

- 3. socialinsect-research.com [socialinsect-research.com]

- 4. mdpi.com [mdpi.com]

- 5. avon-pestcontrol.co.uk [avon-pestcontrol.co.uk]

- 6. Frontiers | Potential anti-tumor effects of Solenopsis invicta venom [frontiersin.org]

- 7. antwiki.org [antwiki.org]

- 8. Trail pheromone - Wikipedia [en.wikipedia.org]

- 9. Solenopsin [bionity.com]

- 10. researchgate.net [researchgate.net]

The Uncharted Territory of a Rare Alkaloid Core: A Technical Guide to the Natural Occurrence of 2-Methylhexahydro-1H-pyrrolizine

Executive Summary: Pyrrolizidine alkaloids (PAs) represent a vast and structurally diverse class of secondary metabolites, renowned for their ecological roles and significant toxicological implications. While the majority of PAs are derived from a 1-hydroxymethylpyrrolizidine necine base, a small and lesser-studied subgroup possesses a 2-Methylhexahydro-1H-pyrrolizine core. This guide provides a comprehensive technical overview of this rare alkaloid scaffold, synthesizing the current knowledge on its natural distribution, proposing a biosynthetic pathway, and outlining methodologies for its isolation, characterization, and synthesis. This document is intended for researchers in natural products chemistry, toxicology, and drug development, aiming to stimulate further investigation into this scientifically intriguing and underexplored molecular architecture.

Introduction to Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are a group of naturally occurring compounds synthesized by an estimated 6,000 plant species, which amounts to approximately 3% of all flowering plants.[1][2] Their primary function in plants is as a chemical defense mechanism against herbivores.[1][3] These compounds are characterized by a core structure of pyrrolizidine, a bicyclic system formed by two fused five-membered rings with a nitrogen atom at the bridgehead.[1] The biological activity and toxicity of PAs are largely determined by the nature of the necic acid esters attached to the necine base.[1] The presence of a double bond in the 1,2-position of the pyrrolizidine ring is a key structural feature associated with the hepatotoxicity of many PAs.[3][4]

The 2-Methylhexahydro-1H-pyrrolizine Core: An Uncommon Necine Base

While the vast majority of the over 660 known PAs are esters of 1-hydroxymethyl-1,2-dehydropyrrolizidine and related necine bases, a small subset of these alkaloids is characterized by a saturated pyrrolizidine core with a methyl group at the C-2 position (or C-1 depending on the numbering convention of the specific isomer). This guide will adhere to the IUPAC numbering that places the methyl group at the 2-position of the hexahydro-1H-pyrrolizine ring system. This structural deviation from the common PA template suggests a unique biosynthetic origin and potentially a distinct biological activity profile.

Natural Occurrence

The natural occurrence of the 2-Methylhexahydro-1H-pyrrolizine core is not widespread, making alkaloids with this structure particularly interesting for chemotaxonomic and evolutionary studies. The currently known sources are limited to a few species within the Boraginaceae and Fabaceae families.

| Alkaloid Name | Necine Base | Natural Source | Plant Family |

| Ehretinine | (1R,7S)-7-methylhexahydro-1H-pyrrolizin-1-ol | Ehretia aspera | Boraginaceae |

| Unnamed Alkaloids | 1-Methylhexahydro-1H-pyrrolizine | Crotalaria damarensis | Fabaceae |

Table 1: Documented Natural Sources of Alkaloids with a 2-Methylhexahydro-1H-pyrrolizine Core.

The alkaloid ehretinine was isolated from the leaves of Ehretia aspera, a plant species within the Boraginaceae family.[2] The necine base of ehretinine is (1R,7S)-7-methylhexahydro-1H-pyrrolizin-1-ol, where the typical hydroxymethyl group at C-1 is replaced by a methyl group.[2] Additionally, the presence of 1-Methylhexahydro-1H-pyrrolizine has been reported in Crotalaria damarensis, a member of the Fabaceae family, a genus well-known for producing a variety of PAs.[1]

Biosynthesis of the 2-Methylhexahydro-1H-pyrrolizine Core

The biosynthesis of the necine base of common PAs is well-established and proceeds from the amino acid L-arginine via putrescine and homospermidine. The key enzyme, homospermidine synthase (HSS), catalyzes the formation of homospermidine, which then undergoes cyclization and reduction to form the 1-hydroxymethylpyrrolizidine core.[5]

The biosynthesis of the 2-methylhexahydro-1H-pyrrolizine core, however, is not yet elucidated. The absence of the C-1 hydroxymethyl group and the presence of a methyl group instead suggests a deviation from the canonical pathway. A plausible, though currently hypothetical, biosynthetic route is proposed below.

Caption: General and proposed biosynthetic pathways to the 2-Methylhexahydro-1H-pyrrolizine core.

Hypothesis 1 (Blue Pathway): The common intermediate, 1-hydroxymethylpyrrolizidine, could undergo a two-step enzymatic reduction. The primary alcohol would first be oxidized to an aldehyde, followed by a subsequent reduction and dehydration to yield the methyl group.

Hypothesis 2 (Green Pathway): A more direct route could involve a reductive decarbonylation of the pyrrolizidine-1-carbaldehyde intermediate, a reaction that would directly replace the aldehyde group with a hydrogen, effectively leaving the methyl group precursor. Further investigation, including isotopic labeling studies, is required to validate these hypotheses.

Physicochemical Properties and Spectroscopic Characterization

The structural characterization of alkaloids with a 2-methylhexahydro-1H-pyrrolizine core relies on a combination of spectroscopic techniques. The original structure elucidation of ehretinine was reported in 1980, and while the full paper is not widely accessible, the expected spectroscopic features can be inferred.

Expected Spectroscopic Data for the 2-Methylhexahydro-1H-pyrrolizine Core:

| Technique | Feature | Expected Chemical Shift / Signal |

| ¹H NMR | Methyl group (CH₃) | Doublet, ~1.0-1.2 ppm |

| Methine proton (CH-CH₃) | Multiplet, ~2.5-3.5 ppm | |

| Protons adjacent to N | Multiplets, ~2.8-3.5 ppm | |

| ¹³C NMR | Methyl carbon (CH₃) | ~15-25 ppm |

| Bridgehead carbons | ~60-70 ppm | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Dependent on full structure |

| Fragmentation | Loss of methyl group (M-15) |

Table 2: Predicted Spectroscopic Signatures for the 2-Methylhexahydro-1H-pyrrolizine Core.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region and the absence of a strong, broad O-H stretching band around 3300 cm⁻¹ unless other hydroxyl groups are present on the necine base or necic acid.

Methodology for Isolation and Analysis

The isolation and purification of PAs from plant material is a multi-step process that leverages the basicity of the nitrogen atom in the pyrrolizidine core.

Caption: General workflow for the isolation and purification of pyrrolizidine alkaloids.

Step-by-Step Protocol for PA Extraction:

-

Preparation of Plant Material: The plant material (e.g., leaves, roots) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a suitable organic solvent, typically methanol or ethanol, using either maceration or Soxhlet extraction for several hours.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is dissolved in a dilute acid (e.g., 1% sulfuric acid), which protonates the basic nitrogen of the alkaloids, rendering them water-soluble.

-

This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds like fats and chlorophyll.

-

The aqueous layer is then made basic with a base like ammonium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents again.

-

The free-base alkaloids are then extracted from the aqueous layer using a chlorinated solvent like chloroform or dichloromethane.

-

-

Purification: The crude alkaloid mixture is purified using column chromatography on silica gel or alumina, with a gradient of solvents of increasing polarity.

-

Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired alkaloids.

-

Structure Elucidation: The pure compounds are subjected to spectroscopic analysis (NMR, MS, IR) for structure determination.

Biological Activity and Toxicological Profile

The biological activities of PAs are diverse, with some exhibiting antimicrobial, anti-inflammatory, and even anti-cancer properties.[6] However, they are more widely known for their toxicity, particularly hepatotoxicity, which is primarily associated with 1,2-unsaturated PAs.[3][4]

The toxicological profile of alkaloids containing the 2-methylhexahydro-1H-pyrrolizine core is largely unknown due to their rarity. However, some general principles can be considered:

-

Saturation: The hexahydro-1H-pyrrolizine core is saturated, meaning it lacks the 1,2-double bond that is a prerequisite for the metabolic activation to toxic pyrrolic esters.[4] This suggests that alkaloids with this core may have significantly lower hepatotoxicity compared to their unsaturated counterparts.

-

Methyl Group Influence: While the saturation of the ring is likely to reduce toxicity, some studies suggest that the presence of a methyl group at C-1 can be relevant to the overall toxicological profile of PAs.[3] The exact nature of this influence requires further investigation.

Extracts from Ehretia species have shown a range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, though these activities have not been linked to specific compounds.[6][7] The traditional use of some Crotalaria species in folk medicine is contrasted by the known toxicity of many PAs found within this genus.[8] Further research is needed to isolate sufficient quantities of 2-methyl PAs for detailed toxicological and pharmacological screening.

Chemical Synthesis Strategies

The chemical synthesis of the 2-methylhexahydro-1H-pyrrolizine core provides a means to access these rare alkaloids for further study, especially when isolation from natural sources is challenging. While a specific synthesis for the necine base of ehretinine has not been detailed in readily available literature, general strategies for the synthesis of substituted pyrrolizidines can be adapted. A plausible retrosynthetic analysis would involve the construction of the bicyclic ring system from acyclic or monocyclic precursors.

One potential synthetic approach could involve an intramolecular reductive amination or a similar cyclization strategy starting from a suitably functionalized pyrrolidine derivative. The introduction of the methyl group could be achieved through stereoselective alkylation or by using a chiral starting material that already contains the required stereocenter. The synthesis of related polyhydroxylated pyrrolizidine alkaloids like alexine often involves multi-step sequences starting from chiral pool materials like sugars or amino acids.[9]

Conclusion and Future Research Directions

The 2-Methylhexahydro-1H-pyrrolizine core represents a small, yet intriguing, branch of the vast pyrrolizidine alkaloid family. Its limited known natural distribution in species of Ehretia and Crotalaria makes it a valuable subject for chemotaxonomic and biosynthetic research. The proposed biosynthetic pathways for the formation of the C-2 methyl group offer testable hypotheses for future studies using modern molecular biology and analytical techniques.

The most significant knowledge gap remains in the biological activity and toxicological profile of these "unusual" PAs. The saturated nature of the core suggests a potentially lower toxicity profile compared to the more common unsaturated PAs, which could open avenues for exploring their therapeutic potential without the risk of hepatotoxicity.

Future research should focus on:

-

Re-isolation and full spectroscopic characterization of ehretinine from Ehretia aspera.

-

Investigation of the alkaloid profile of Crotalaria damarensis to identify and characterize the 2-methyl PAs present.

-

Elucidation of the biosynthetic pathway leading to the 2-methyl core using isotopic labeling and enzyme assays.

-

Total synthesis of the 2-methylhexahydro-1H-pyrrolizine core and its naturally occurring derivatives to enable comprehensive biological testing.

-

In-depth toxicological and pharmacological evaluation of the pure compounds to understand the influence of the 2-methyl substitution on bioactivity.

Addressing these research questions will not only expand our fundamental understanding of alkaloid biosynthesis and diversity but also clarify the toxicological relevance and potential pharmacological applications of this rare class of natural products.

References

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]

-

Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link]

-

Culvenor, C. C. J., & Smith, L. W. (1963). IDENTITY OF THE ALKALOID FROM CROTALARIA DAMARE'NSIrS ENGL. WITH ( -)-1-METHYLENEPYRROLIZIDINE, NOW SHOWN TO OCCUR PARTIALLY RAC. Australian Journal of Chemistry, 16(2), 239-245. [Link]

-

Ober, D., & Kaltenegger, E. (2009). Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism. Phytochemistry, 70(15-16), 1687-1695. [Link]

-

Li, Y., Chen, Z., Liu, Y., Wu, Z., & Wang, D. (2024). Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies. Frontiers in Pharmacology, 15, 1369311. [Link]

-

Yuvaraja, M., Sridhar, J., & Sivasakthi, R. (2021). Hepatoprotective activity of Ehretia microphylla on paracetamol induced liver toxic rats. Journal of Drug Delivery and Therapeutics, 11(1), 104-109. [Link]

-

Wińska, K., Mączka, W., Łyczko, J., Grabarczyk, M., Czubaszek, A., & Szumny, A. (2019). Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage. Herba Polonica, 65(4), 50-67. [Link]

-

Sharma, P., Shri, R., Ntie-Kang, F., & Kumar, S. (2021). Phytochemical and Ethnopharmacological Perspectives of Ehretia laevis. Molecules, 26(12), 3489. [Link]

-

Shirmardi, S. P., Mahboubi, A., Bagheri, M. S., & Jalilvand, M. R. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Chemistry Central Journal, 16(1), 24. [Link]

-

Jamwal, R. S., Suri, K. A., Suri, O. P., & Atal, C. K. (1980). Ehretinine, a novel pyrrolizidine alkaloid from Ehretia aspera. Phytochemistry, 19(6), 1273–1274. [Link]

-

Cigan, E., Eggbauer, B., & Kroutil, W. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Natural Product Reports, 38(10), 1837-1896. [Link]

-

Fu, P. P., Xia, Q., Lin, G., & Chou, M. W. (2004). Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug metabolism reviews, 36(1), 1–55. [Link]

-

Asres, K., Sporer, F., & Wink, M. (2004). Patterns of pyrrolizidine alkaloids in 12 Ethiopian Crotalaria species. Biochemical Systematics and Ecology, 32(10), 915-930. [Link]

-

Heinrich, M., Mah, J., & Amirkia, V. (2021). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Molecules, 26(7), 1836. [Link]

-

Sinha, D., & Joshi, N. (2021). Phytochemistry, history, and progress in drug discovery. In Phytochemistry, Computational Tools and Databases in Drug Discovery (pp. 1-26). Elsevier. [Link]

-

da Silva, A. F. G., de Oliveira, G. L., & de Souza, G. H. B. (2021). Monocrotaline presence in the Crotalaria (Fabaceae) plant genus and its influence on arthropods in agroecosystems. Revista Brasileira de Entomologia, 65(3), e20210024. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies [frontiersin.org]

- 8. scielo.br [scielo.br]

- 9. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Bicyclic Core: A Technical Guide to 2-Methylhexahydro-1H-pyrrolizine

Executive Summary

The pyrrolizidine alkaloid framework is a privileged scaffold in medicinal chemistry, characterized by its fused bicyclic[3.3.0] system with a bridgehead nitrogen. At the foundation of this chemical space lies 2-methylhexahydro-1H-pyrrolizine (also widely known in literature as 2-methylpyrrolizidine). This aliphatic heterocycle serves as the fundamental structural backbone for numerous bioactive natural products and synthetic therapeutics. Most notably, it is the core scaffold of Tussilagine, a natural alkaloid recognized for its bronchodilator and anti-inflammatory properties[1].

For researchers and drug development professionals, understanding the physicochemical boundaries, structural causality, and synthetic accessibility of the 2-methylhexahydro-1H-pyrrolizine core is critical for the rational design of novel targeted therapies.

Physicochemical & Structural Profiling

To establish a baseline for assay development and synthetic planning, the quantitative physicochemical data for the unsubstituted core and its highly functionalized natural derivative (Tussilagine) are summarized below.

| Property | 2-Methylhexahydro-1H-pyrrolizine (Core Scaffold) | Tussilagine (Functionalized Derivative) |

| CAS Number | 63008-88-8[2] | 80151-77-5[1] |

| Molecular Formula | C₈H₁₅N[2] | C₁₀H₁₇NO₃[1] |

| Molecular Weight | 125.21 g/mol | 199.25 g/mol [1] |

| Exact Mass | 125.1204 Da | 199.1208 Da[1] |

| Structural Class | Aliphatic Bicyclic Heterocycle | Pyrrolizidine Alkaloid Ester |

| Key Stereocenters | C2, C7a | C1, C2, C7a |

Structural Causality in Drug Design

As an Application Scientist, I emphasize that the selection of a scaffold is never arbitrary; it is driven by the spatial and electrostatic requirements of the biological target. The utilization of the 2-methylhexahydro-1H-pyrrolizine core is dictated by three causal factors:

-

Conformational Restriction: The sp³-hybridized nature of the puckered [3.3.0] bicyclic system forces substituents into highly defined 3D spatial orientations. Unlike flat aromatic rings, this rigid vectorality minimizes the entropic penalty upon binding to a target receptor.

-

Hydrophobic Pocket Filling: The methyl group at the C2 position introduces a critical stereocenter. The specific epimer (e.g., endo vs. exo projection) dictates how the molecule interfaces with lipophilic sub-pockets in target proteins, directly impacting binding affinity.

-

Electrostatic Tuning: The bridgehead nitrogen acts as a crucial hydrogen-bond acceptor. Its inherent basicity ensures that the molecule is predominantly protonated at physiological pH, facilitating strong electrostatic salt-bridge interactions with acidic amino acid residues (like aspartate or glutamate) in receptor binding sites.

Synthetic Methodologies: From Classical to Modern Protocols

Historically, the synthesis of 2-methylpyrrolizidine was achieved through harsh, brute-force cyclization methods. Early work by Clemo and Melrose, as well as Men'shikov, relied on the sulfuric acid-mediated cyclization of 1-bromo-2-isobutylpyrrolidine[3]. These classical methods suffered from poor atom economy, low yields, and a complete lack of stereocontrol.

Modern synthetic workflows have evolved to prioritize stereoselective, mild conditions. Today, the core is typically constructed via Nitrogen-Centered Radical (NCR) Cyclizations [4] or Multicomponent 1,3-Dipolar Cycloadditions [5]. The 1,3-dipolar cycloaddition utilizing azomethine ylides is the gold standard because it establishes multiple stereocenters in a single, concerted step.

Step-by-Step Protocol: Diastereoselective Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the self-validating construction of the pyrrolizine core via an azomethine ylide intermediate.

Step 1: In Situ Ylide Generation

-

Action: Suspend proline methyl ester hydrochloride (1.0 equiv) and an aliphatic aldehyde (1.1 equiv) in anhydrous toluene. Add triethylamine (1.2 equiv) dropwise at room temperature.

-

Causality: Toluene is specifically chosen as a non-polar solvent to suppress competitive solvolysis and favor the highly ordered, concerted cycloaddition transition state. Triethylamine liberates the free secondary amine, triggering condensation with the aldehyde to form an electrophilic iminium ion.

-

Self-Validation: The immediate dissolution of the suspension and the formation of a dense white precipitate (triethylamine hydrochloride) visually confirms the successful liberation of the free amine and progression toward the iminium intermediate.

Step 2: Concerted Cycloaddition

-

Action: To the reaction mixture, add the dipolarophile (e.g., a propene derivative, 1.2 equiv) and Silver Acetate (AgOAc, 5 mol%). Heat the mixture to 80°C for 4-6 hours under an inert argon atmosphere.

-

Causality: Heating provides the activation energy required to overcome steric repulsion in the [3+2] transition state. The addition of AgOAc is the critical control element; the silver ion chelates the azomethine ylide, locking it into a rigid "W-shape" conformation. This dictates a strict endo-approach of the dipolarophile, ensuring high diastereoselectivity[5].

-

Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with ninhydrin stain). The disappearance of the secondary amine starting material spot and the emergence of a new, less polar tertiary amine spot confirms the successful closure of the bicyclic system.

Step 3: Isolation

-

Action: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the functionalized 2-methylhexahydro-1H-pyrrolizine core.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the 1,3-dipolar cycloaddition mechanism, highlighting the critical intermediates that lead to the bicyclic core.

Mechanism of 1,3-dipolar cycloaddition yielding the 2-methylhexahydro-1H-pyrrolizine scaffold.

Analytical Characterization & Self-Validation

To rigorously validate the structural integrity of the synthesized 2-methylhexahydro-1H-pyrrolizine scaffold, the following analytical benchmarks must be met:

-

¹H NMR (400 MHz, CDCl₃): The diagnostic feature of this scaffold is the bridgehead proton (C7a), which typically appears as a complex multiplet around δ 3.2–3.6 ppm due to extensive coupling with adjacent methylene protons. The C2-methyl group will appear as a distinct doublet (J ≈ 6.5 Hz) around δ 1.0–1.2 ppm.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum must resolve exactly 8 distinct carbon resonances for the unsubstituted 2-methyl core. The bridgehead carbon (C7a) will be the most deshielded aliphatic signal (δ 65–70 ppm) due to the inductive effect of the adjacent electronegative nitrogen.

-

HRMS (ESI-TOF): For the base core (C₈H₁₅N), the calculated m/z for [M+H]⁺ is 126.1283. A found mass within 5 ppm of this value confirms the exact molecular weight and elemental composition.

References

-

LookChem. "2-methylhexahydro-1H-pyrrolizine CAS 63008-88-8 Formula: C8H15N." LookChem Chemical Database. URL: [Link]

-

Clemo, G. R., & Melrose, T. A. "78. The synthesis of 2-methylpyrrolizidine." Journal of the Chemical Society (Resumed), RSC Publishing, 1942, 424. URL: [Link]

-

Chem. Rev. "Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis." Chemical Reviews, ACS Publications, 2022. URL: [Link]

-

Selva, V., et al. "Regio and diastereoselective multicomponent 1,3-dipolar cycloadditions between prolinate hydrochlorides, aldehydes and dipolarophiles." Tetrahedron, Elsevier / Universidad de Alicante, 2015. URL: [Link]

Sources

Regioisomeric Divergence in Pyrrolizidine Scaffolds: A Comprehensive Analysis of 1-Methyl vs. 2-Methylhexahydro-1H-pyrrolizine

Executive Summary

The pyrrolizidine scaffold (1-azabicyclo[3.3.0]octane) is a privileged bicyclic core found extensively in natural alkaloids and modern synthetic pharmaceuticals. The regiochemical placement of a single methyl group on this core—specifically at the C1 versus the C2 position—fundamentally alters the molecule's biosynthetic origin, conformational dynamics, pharmacological profile, and the strategic disconnections required for its synthesis. As a Senior Application Scientist, I present this technical guide to dissect the mechanistic and synthetic divergence between 1-methylhexahydro-1H-pyrrolizine and 2-methylhexahydro-1H-pyrrolizine, providing actionable, field-proven protocols for drug development professionals.

Structural & Conformational Dynamics

Both regioisomers share the tertiary amine bicyclic core, but the position of the methyl substitution dictates the ring pucker and bridgehead strain:

-

1-Methylhexahydro-1H-pyrrolizine (Heliotridane Core): The methyl group is situated at C1, directly adjacent to the bridgehead carbon (C7a)[1]. This proximity induces significant 1,2-steric strain, forcing the pyrrolizidine rings into a distinct envelope conformation to minimize eclipsing interactions between the C1-methyl and the C7a-proton.

-

2-Methylhexahydro-1H-pyrrolizine: Shifting the methyl group to the C2 position relieves the immediate steric burden on the bridgehead carbon[2]. This allows the bicyclic system to adopt a more relaxed half-chair conformation, altering the basicity of the bridgehead nitrogen and providing a less sterically hindered vector for further functionalization in medicinal chemistry.

Biosynthetic & Pharmacological Divergence

The 1-Methyl Paradigm: Natural Ubiquity and Toxicity

The 1-methylpyrrolizidine architecture is the evolutionary hallmark of naturally occurring Pyrrolizidine Alkaloids (PAs)[3]. Biosynthesized from homospermidine, this "necine base" (often hydroxylated as retronecine or heliotridine) is ubiquitous in the Asteraceae and Boraginaceae plant families. From a pharmacological standpoint, 1-methyl derivatives containing 1,2-unsaturation are notoriously hepatotoxic. Hepatic Cytochrome P450 (CYP450) enzymes bioactivate these compounds into highly electrophilic dehydropyrrolizidines (pyrrolic esters), which rapidly crosslink DNA and proteins, leading to veno-occlusive liver disease[3]. Saturated 1-methyl derivatives (platynecine-type), however, cannot undergo this specific bioactivation and are generally non-toxic.

The 2-Methyl Paradigm: Synthetic Utility in Oncology

In contrast, the 2-methylhexahydro-1H-pyrrolizine core is exceptionally rare in nature (with minor exceptions like tussilagine derivatives)[4]. Instead, it has emerged as a highly valuable synthetic target. Because it lacks the natural bioactivation liability of its C1-counterparts, the 2-methyl scaffold is increasingly utilized in modern drug discovery. Most notably, functionalized 2-methylpyrrolizidines are currently being deployed as critical structural components in the development of targeted KRas G12D inhibitors for oncology[5].

Synthetic Methodologies & Protocols

The synthesis of these two regioisomers requires fundamentally different chemical logic. Below are the optimized, self-validating protocols for constructing each core.

Protocol A: Synthesis of 1-Methylhexahydro-1H-pyrrolizine via Catalytic 1,3-Dipolar Cycloaddition

To construct the 1-methyl core with high diastereoselectivity, the [3+2] cycloaddition of an azomethine ylide is the gold standard[6][7].

Mechanistic Causality: We utilize Silver Acetate (AgOAc) as a catalyst. Why? Silver(I) tightly coordinates both the imine nitrogen and the adjacent ester carbonyl of the precursor. This coordination drastically increases the acidity of the α-proton, allowing a mild base (Et₃N) to generate the metalated azomethine ylide. Furthermore, the Ag-complex locks the ylide into a rigid, planar geometry (typically W- or S-shaped). This forces the incoming dipolarophile (e.g., methyl acrylate) to approach exclusively via an endo-transition state, ensuring near-perfect stereocontrol[8].

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk flask under argon, dissolve the α-imino ester precursor (1.0 mmol) in 5.0 mL of anhydrous toluene.

-

Catalyst Loading: Add AgOAc (5 mol%) and stir for 10 minutes at room temperature to allow pre-coordination. The solution will shift to a pale yellow.

-

Dipolarophile Addition: Add the dipolarophile (e.g., methyl acrylate, 1.2 mmol) dropwise via syringe.

-

Ylide Generation: Introduce Et₃N (1.1 mmol) dropwise. Self-Validation: The reaction mixture should immediately darken, indicating the formation of the active azomethine ylide.

-

Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor complete consumption of the imine via TLC (Hexanes/EtOAc 7:3, visualized with ninhydrin).

-

Workup: Filter the crude mixture through a short pad of Celite to remove the precipitated silver salts. Concentrate the filtrate in vacuo.

-

Purification: Purify the resulting endo-adduct via silica gel flash chromatography to yield the highly substituted 1-methylpyrrolizidine core.

Protocol B: Synthesis of 2-Methylhexahydro-1H-pyrrolizine via Radical Cyclization

Constructing the C2-substituted core is elegantly achieved via a 5-exo-trig radical cyclization from a halogenated precursor[9].

Mechanistic Causality: We utilize AIBN as the thermal initiator and Tris(trimethylsilyl)silane (TTMS-H) as the hydrogen atom donor. Why TTMS-H instead of the traditional tributyltin hydride (Bu₃SnH)? In pharmaceutical development, organotin residues are highly toxic and notoriously difficult to purge from the final active pharmaceutical ingredient (API). TTMS-H provides identical hydrogen atom transfer (HAT) kinetics to propagate the radical chain reaction, but its silane byproducts are non-toxic and easily removed via standard chromatography, ensuring regulatory compliance[9].

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried microwave vial with the chloroamine or bromoamine precursor (e.g., 1-bromo-2-isobutylpyrrolidine derivative, 0.5 mmol) and AIBN (0.2 equiv) in 10 mL of rigorously degassed THF.

-

HAT Reagent Addition: Inject TTMS-H (2.0 equiv) into the solution via a gas-tight syringe.

-

Initiation: Seal the vial and heat the mixture to 80°C in an oil bath for 2 hours. Causality: This temperature ensures the steady homolytic cleavage of AIBN, which abstracts a hydrogen from TTMS-H, initiating the radical cascade.

-

Cyclization: The carbon-centered radical undergoes a rapid 5-exo-trig cyclization onto the pendant unactivated alkene, forming the bicyclic core.

-

Quench & Workup: Self-Validation: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (5 mL). Gas evolution confirms the neutralization of acidic byproducts. Extract the aqueous layer with EtOAc (3 x 10 mL).

-

Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography to isolate the 2-methylpyrrolizidine core.

Data Presentation: Physicochemical & Pharmacological Comparison

| Property | 1-Methylhexahydro-1H-pyrrolizine | 2-Methylhexahydro-1H-pyrrolizine |

| IUPAC Name | 1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine | 2-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |

| Chemical Formula | C₈H₁₅N | C₈H₁₅N |

| Exact Mass | 125.1204 Da | 125.1204 Da |

| Natural Occurrence | Ubiquitous (Necine bases, PAs) | Extremely Rare (Tussilagine derivatives) |

| Primary Toxicity Mechanism | CYP450 bioactivation to pyrrolic esters (if unsaturated) | Generally non-toxic; lacks bioactivation liability |

| Primary Synthetic Route | 1,3-Dipolar Cycloaddition (Azomethine Ylides) | Radical Cyclization (5-exo-trig) |

| Modern Pharma Application | Botanical toxicology research | Privileged scaffold for KRas G12D inhibitors |

Mechanistic Workflows (Visualizations)

Fig 1: CYP450-mediated bioactivation of 1-methylpyrrolizidines into reactive electrophiles.

Fig 2: AgOAc-catalyzed 1,3-dipolar cycloaddition workflow for the pyrrolizidine core.

References

-

[1] 1-Methylhexahydro-1H-pyrrolizine | C8H15N | CID 15559671 - PubChem. National Institutes of Health (NIH). URL:

-

[6] Regio and diastereoselective multicomponent 1,3-dipolar cycloadditions between prolinate hydrochlorides, aldehydes and dipolarophiles. Universidad de Alicante. URL:

-

[5] US11964989B2 - KRas G12D inhibitors. Google Patents. URL:

-

[4] Tussilagine | CAS#80151-77-5 | alkaloid. MedKoo Biosciences. URL:

-

[2] Clemo and Melrose: The Synthesis of 2-Methylpyrrolizidine. Royal Society of Chemistry (RSC). URL:

-

[3] Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. National Institutes of Health (NIH) - PMC. URL:

-

[9] Harnessing Radical Reactivity For The Construction Of Natural Product Frameworks... Digital Commons @ Wayne State. URL:

-

[8] Ag-Catalyzed 1,3-Dipolar Cycloadditions Towards Pyrrolizidines. Thieme Connect. URL:

-

[7] Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews (ACS). URL:

Sources

- 1. 1-Methylhexahydro-1H-pyrrolizine | C8H15N | CID 15559671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 78. The synthesis of 2-methylpyrrolizidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. US11964989B2 - KRas G12D inhibitors - Google Patents [patents.google.com]

- 6. rua.ua.es [rua.ua.es]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. digitalcommons.wayne.edu [digitalcommons.wayne.edu]

ecological role of 2-Methylhexahydro-1h-pyrrolizine in insect communication

The Ecological Role of 2-Methylhexahydro-1H-pyrrolizine in Insect Communication

Executive Summary

2-Methylhexahydro-1H-pyrrolizine represents a specific structural class of pyrrolizidine alkaloids (PAs) utilized primarily by myrmicine ants (e.g., Monomorium, Solenopsis) and certain sequestering lepidopterans. Unlike the widespread plant-derived PAs (which are typically esters of necine bases), the insect-derived variants are often unesterified, volatile, and lipophilic. This compound functions as a dual-purpose semiochemical : acting as a trail pheromone for recruitment and a chemical weapon (venom alkaloid) for interspecific defense. Its ecological significance lies in its stereochemical diversity, where specific isomers (e.g., cis- vs. trans-fused) dictate biological activity, ranging from nestmate recognition to cytotoxicity against competitors.

Chemical Identity & Stereochemical Significance

The biological activity of 2-Methylhexahydro-1H-pyrrolizine is strictly governed by its stereochemistry. The "hexahydro" designation indicates a fully saturated pyrrolizidine ring system (two fused five-membered rings with a bridgehead nitrogen).

-

Core Structure: Bicyclic nitrogen heterocycle.

-

Chirality: The bridgehead carbons (C7a) and the methyl-bearing carbon (C2) create multiple stereocenters.

-

Conformation: The ring fusion can be cis or trans.

-

Cis-fused (Exo/Endo): Generally more stable and common in ant venoms.

-

Trans-fused: Higher strain, often associated with specific bioactive toxins.

-

Table 1: Physicochemical Profile[1][2]

| Property | Value/Description | Relevance |

| IUPAC Name | 2-Methylhexahydro-1H-pyrrolizine | Formal ID |

| Molecular Formula | C₈H₁₅N | Low MW facilitates volatility for airborne signaling. |

| Basicity (pKa) | ~10.5 (Conjugate acid) | Exists as a free base in venom; protonates in acidic environments. |

| Volatility | Moderate to High | Ideal for short-to-medium range trail pheromones. |

| Solubility | Lipophilic (Organic solvents) | Penetrates insect cuticle; compatible with waxy trail depositions. |

Ecological Roles in Insect Communication

The compound operates within a "semiochemical parsimony" framework, where a single molecule serves multiple functions depending on the context and receiver.

Trail Pheromone & Recruitment

In species such as Monomorium pharaonis (Pharaoh ant) and Solenopsis (Fire ants), pyrrolizidine analogs function as trail pheromones.

-

Mechanism: Foragers deposit nanogram quantities of the alkaloid from the poison gland (via the sting) onto the substrate.

-

Signal Decay: The volatility of 2-Methylhexahydro-1H-pyrrolizine allows for a "fading signal" mechanism. Fresh trails (high concentration) trigger immediate recruitment; old trails (low concentration) signal depleted resources.

-

Synergy: Often used in a blend. For example, in Monomorium, it may be combined with indolizidines (Monomorines) to create a species-specific "password" that prevents trail parasitism by competitors.

Chemical Defense (Venom Alkaloid)

Unlike proteinaceous venoms (wasps, bees), myrmicine ant venom is 95% alkaloidal.

-

Topical Irritant: When sprayed or daubed on competitors (e.g., Formica ants), the lipophilic alkaloid penetrates the cuticle, causing paralysis or "leg spreading" behavior.

-

Repellency: The compound acts as a broad-spectrum repellent, allowing smaller ants to monopolize resources against larger aggressive species.

Sequestration by Lepidoptera

Certain arctiid moths (Tiger moths) and danaine butterflies do not synthesize PAs but sequester them from plants (pharmacophagy).

-

Defense: Sequestered PAs protect the moth from predation (spiders, birds).

-

Mating: Males convert sequestered PAs into hydroxydanaidal , a core pheromone. 2-Methylhexahydro-1H-pyrrolizine serves as a precursor or a direct analog in these metabolic pathways.

Biosynthetic Pathways: Insects vs. Plants

A critical distinction exists between the origin of this compound in ants versus plants.

-

Plants (Amino Acid Pathway): Synthesize PAs from Ornithine and Arginine via putrescine and homospermidine.

-

Insects (Polyketide Pathway): Ants synthesize 2-Methylhexahydro-1H-pyrrolizine de novo via the Polyacetate (Polyketide) Pathway . This involves the condensation of acetate/propionate units, followed by cyclization with a nitrogen source (likely glutamic acid or ammonia).

Figure 1: De novo biosynthesis of pyrrolizidine alkaloids in Myrmicine ants via the polyketide pathway, distinct from the plant ornithine pathway.

Experimental Methodologies

To study this compound, researchers must employ protocols that preserve its volatile and stereochemical nature.

Isolation & Extraction Protocol

-

Source Material: Collect 500-1000 worker ants (Monomorium or Solenopsis).

-

Micro-Dissection: Remove poison glands under liquid nitrogen to prevent volatilization.

-

Solvent Extraction: Macerate glands in Dichloromethane (DCM) (highly volatile, good for non-polar alkaloids).

-

Note: Avoid acid extraction initially to prevent salt formation, which reduces volatility for GC.

-

-

Solid Phase Microextraction (SPME): For headspace analysis of live ants.

-

Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).

-

Exposure: 30 minutes in a confined vial with agitated ants (alarm/trail simulation).

-

Analytical Detection (GC-MS)

-

Column: Chiral Cyclodextrin column (e.g., CycloSil-B) is mandatory to resolve enantiomers.

-

Mass Spec: Look for characteristic fragmentation:

-

Base Peak: m/z 83 (pyrrolizidine core fragment).

-

Molecular Ion: m/z 125 (Parent ion for C₈H₁₅N).

-

Bioassay: The "Y-Maze" Trail Test

-

Setup: Y-shaped glass rod or paper bridge.

-

Treatment: Apply 10 ng of synthetic 2-Methylhexahydro-1H-pyrrolizine (in hexane) to one arm; hexane control to the other.

-

Metric: Record "Choice" (first arm entered > 2cm) and "Persistence" (time spent on trail).

-

Validation: Must show statistical preference (Chi-square test, p < 0.05) against solvent control.

Drug Development & Biomedical Potential

While primarily an ecological tool, the pyrrolizidine core has significant pharmacological implications.

-

Cytotoxicity: PAs are known alkylating agents. They can crosslink DNA, leading to apoptosis.

-

Application: Investigation as antibody-drug conjugates (ADCs) for targeted cancer therapy. The 2-methyl derivative's lipophilicity allows for good cell permeability.

-

-

Neuroactivity: As a nicotinic acetylcholine receptor (nAChR) antagonist, it serves as a scaffold for designing novel insecticides or neuromodulators .

Figure 2: Signal transduction pathway for pheromone perception in the insect antenna.

References

-

Jones, T. H., et al. (1982). "The Venom Alkaloids from Some African Monomorium Species." Journal of Chemical Ecology. Link

- Blum, M. S. (1981). Chemical Defenses of Arthropods. Academic Press.

- Hartmann, T., & Witte, L. (1995). "Chemistry, Biology and Chemoecology of the Pyrrolizidine Alkaloids." Alkaloids: Chemical and Biological Perspectives.

-

Brand, J. M., et al. (1972). "Fire ant venoms: Chemotaxonomic correlations with alkaloidal compositions." Toxicon. Link

- Vander Meer, R. K., et al. (2019). "Pheromone Communication in Social Insects: Sources, Secretion, and Perception." Annual Review of Entomology.

Methodological & Application

GC-MS Analysis Protocol for 2-Methylhexahydro-1H-pyrrolizine: Method Development and Validation for Pyrrolizidine Alkaloid Cores

Executive Summary & Mechanistic Context

2-Methylhexahydro-1H-pyrrolizine (also known as 2-methylpyrrolizidine, C₈H₁₅N) is a bicyclic tertiary amine that forms the fundamental necine base core of many1[1]. PAs are a highly diverse class of secondary plant metabolites known for their hepatotoxic and genotoxic properties, making their trace-level detection critical in agricultural, pharmaceutical, and forensic metabolomics[1]. Furthermore, the functionalization of sp² systems using 2 often yields pyrrolizidine derivatives, necessitating robust analytical methods for synthetic validation[2].

Causality in Analytical Design: Analyzing underivatized low-molecular-weight tertiary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. The lone electron pair on the pyrrolizine nitrogen readily interacts with active silanol groups (Si-OH) on standard fused-silica liners and columns. This interaction causes severe peak tailing, irreversible adsorption, and loss of quantitative linearity. Therefore, this protocol utilizes a rigorously base-deactivated sample pathway to neutralize acidic sites, ensuring sharp peak shapes and high sensitivity without the need for derivatization.

Experimental Workflow & Logical Design

To isolate 2-methylhexahydro-1H-pyrrolizine from complex matrices (e.g., plant extracts or synthetic reaction mixtures), an acid-base liquid-liquid extraction (LLE) is employed.

Why Acid-Base LLE? At low pH (< 3), the tertiary amine is protonated, forming a water-soluble ammonium salt. This allows non-polar matrix interferences (lipids, waxes) to be washed away with an organic solvent. Subsequent basification (pH > 10) deprotonates the nitrogen, rendering the free base highly lipophilic and allowing its quantitative transfer into a volatile organic solvent for GC injection.

Figure 1: GC-MS workflow for 2-methylhexahydro-1H-pyrrolizine extraction and analysis.

Step-by-Step Methodology

Sample Preparation (Acid-Base Extraction)

-

Lysis & Acidification: Homogenize 1.0 g of sample (or 1.0 mL of synthetic mixture) in 5.0 mL of 0.1 M HCl. Vortex for 5 minutes. The low pH ensures the target analyte is fully protonated into its hydrophilic salt form.

-

Defatting: Add 3.0 mL of hexane. Centrifuge at 4000 rpm for 5 minutes. Discard the upper hexane layer (which contains neutral/lipophilic impurities).

-

Basification: Carefully adjust the pH of the aqueous phase to > 10 by adding 1.0 M NH₄OH dropwise (approx. 1-2 mL). Verify pH with indicator paper. Causality Note: Ammonia is preferred over strong bases like NaOH to prevent the localized hydrolysis of any co-extracted esterified PAs.

-

Extraction: Add 3.0 mL of high-purity dichloromethane (CH₂Cl₂). Vortex vigorously for 2 minutes to partition the free 2-methylhexahydro-1H-pyrrolizine into the organic phase.

-

Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Collect the lower organic layer.

-

Drying & Concentration: Pass the organic layer through a small column of anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Concentrate under a gentle stream of nitrogen to a final volume of 500 µL at room temperature. Critical Caution: Do not evaporate to dryness, as the target analyte is semi-volatile and will be lost.

-

Internal Standard Addition: Spike the final extract with 10 µL of a 100 µg/mL Quinoline-d7 solution prior to GC-MS analysis to validate injection volume and instrument response.

GC-MS Instrument Parameters

| Parameter | Setting / Specification |

| System | GC-EI-MS (Single Quadrupole) |

| Column | Base-deactivated 5% Phenyl-methylpolysiloxane (30m x 0.25mm, 0.25µm) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume), purge valve open at 1.0 min |

| Liner | Base-deactivated single taper with deactivated glass wool |

| Carrier Gas | Helium (99.999%), Constant flow at 1.0 mL/min |

| Oven Program | 60°C (hold 1 min) → ramp 10°C/min to 280°C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 250 °C |

| Ionization Energy | 70 eV (Electron Ionization) |

| Scan Range | m/z 40 - 300 |

Data Interpretation & Fragmentation Dynamics

In Electron Ionization (EI) at 70 eV, 2-methylhexahydro-1H-pyrrolizine (MW = 125.21) undergoes highly predictable and characteristic fragmentation.

Why these fragments? The molecular ion [M]⁺ at m/z 125 is visible but rarely the base peak due to the high energy of 70 eV EI. The dominant fragmentation pathway is the loss of the methyl radical ([M - CH₃]⁺), which yields a highly stable, resonance-stabilized bicyclic iminium ion at m/z 110. Additional alpha-cleavages of the pyrrolizidine ring yield diagnostic fragments at m/z 83 and 82, which are hallmark indicators of the3[3].

| m/z Value | Relative Abundance | Structural Assignment / Mechanistic Rationale |

| 125 | 15 - 25% | Molecular Ion [M]⁺ (C₈H₁₅N⁺) |

| 110 | 100% (Base Peak) | [M - CH₃]⁺ via α-cleavage, yielding a stable iminium ion |

| 83 | 40 - 60% | Pyrrolizidine ring cleavage fragment |

| 82 | 30 - 50% | Pyrrolizidine ring cleavage fragment (loss of H from m/z 83) |

| 55 | 20 - 30% | Non-specific aliphatic hydrocarbon fragment |

Quality Control & Self-Validation System

To ensure the protocol operates as a self-validating system, the following Quality Control (QC) measures must be strictly adhered to:

-

Procedural Blank: Process an HPLC-grade water sample through the entire LLE workflow. This verifies the absence of background contamination from solvents, plasticizers, or glassware.

-

Matrix Spike Recovery: Spike a known concentration (e.g., 50 µg/mL) of 2-methylhexahydro-1H-pyrrolizine into a blank matrix prior to extraction. Acceptable recovery must fall between 85% and 115%. Deviations below this threshold indicate emulsion formation during LLE or incomplete basification.

-

Peak Tailing Factor (TF) Monitoring: Continuously monitor the TF of the analyte peak. A TF > 1.5 indicates the degradation of the base-deactivated liner or column stationary phase, necessitating immediate inlet maintenance (liner replacement or column trimming).

References

-

Pyrrolizidine Alkaloids - Structure and Toxicity. Bonn University Press. Available at:[Link]

-

Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]

-

Fortschritte Der Chemie Organischer Naturstoffe / Progress In The Chemistry Of Organic Natural Products. VDOC.PUB. Available at: [Link]

Sources

Application Note: Stereoselective Synthesis of 2-Methylhexahydro-1H-pyrrolizine

Executive Summary

2-Methylhexahydro-1H-pyrrolizine (2-Me-HHP) represents a fundamental bicyclic alkaloid core found in a wide array of bioactive natural products, including Solenopsis ant venoms (xenovenine analogs) and various plant alkaloids. Its synthesis is a benchmark for demonstrating stereocontrol in nitrogen heterocycles.

This Application Note details a robust, modular protocol for the stereoselective synthesis of 2-Me-HHP. Unlike traditional Hofmann-Löffler-Freytag cyclizations which often suffer from harsh conditions and poor regiocontrol, this guide prioritizes a Ring-Closing Metathesis (RCM) strategy followed by Diastereoselective Hydrogenation . This pathway offers superior atom economy, functional group tolerance, and predictable stereochemical outcomes (typically cis-fused).

Key Deliverables:

-

A validated 3-step protocol starting from commercially available materials.

-

Mechanistic insights into stereocontrol (endo/exo selectivity).

-

Troubleshooting guides for Ruthenium catalysis and hydrogenation.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the construction of the pyrrolizidine bicyclic framework from a functionalized pyrrolidine precursor. The critical stereochemical challenge is establishing the relative configuration of the C7a bridgehead and the C2 methyl center.

Retrosynthetic Logic

The strategy disconnects the C1-C7a bond (or C2-C3) to reveal a diene precursor suitable for RCM.

-

Target: 2-Methylhexahydro-1H-pyrrolizine.

-

Transform: Hydrogenation of the unsaturated intermediate (sets bridgehead stereochemistry).

-

Intermediate: 2-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizine.

-

Precursor:

-Crotyl-2-allylpyrrolidine (or similar diene).

Pathway Visualization

The following diagram illustrates the logical flow from starting material to target, highlighting the critical RCM junction.

Caption: Retrosynthetic disconnection showing the RCM strategy for constructing the pyrrolizidine core.

Detailed Protocol: Modular RCM Route

This protocol is designed for scale-up from milligram to gram quantities. It utilizes Grubbs' 2nd Generation Catalyst for its high activity and resistance to air/moisture compared to Gen 1.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Specification |

| 2-Allylpyrrolidine | 1.0 | Substrate | >95% purity (free base) |

| Crotyl Bromide | 1.1 | Alkylating Agent | Mixture of E/Z is acceptable |

| K₂CO₃ | 2.0 | Base | Anhydrous, finely ground |

| Grubbs Catalyst (Gen II) | 0.02-0.05 | Catalyst | Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]... |

| Pd/C (10% wt) | 10% w/w | Hydrogenation Cat. | Dry or 50% wet (adjust mass) |

| Dichloromethane (DCM) | Solvent | Anhydrous, degassed (Sparged with Ar) |

Step-by-Step Methodology

Step 1: N-Alkylation (Precursor Assembly)

Objective: Synthesize N-(but-2-enyl)-2-allylpyrrolidine.

-

Dissolution: Dissolve 2-allylpyrrolidine (10 mmol) in anhydrous acetonitrile (50 mL).

-

Base Addition: Add anhydrous K₂CO₃ (20 mmol). Stir the suspension at room temperature (RT) for 15 minutes.

-

Alkylation: Add crotyl bromide (11 mmol) dropwise over 10 minutes.

-

Note: The reaction is exothermic; use a water bath if scaling >5g.

-

-

Reaction: Heat to 60°C and stir for 4-6 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) or LC-MS.

-

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Ring-Closing Metathesis (RCM)

Objective: Cyclize the diene to form the pyrrolizidine core.

-

Degassing (Critical): Dissolve the Step 1 product (5 mmol) in anhydrous DCM (250 mL). The solution must be dilute (0.02 M) to favor intramolecular cyclization over intermolecular oligomerization. Sparge with Argon for 20 minutes.

-

Catalysis: Add Grubbs II catalyst (2-5 mol%).

-

Reflux: Heat to reflux (40°C) under an Argon balloon or weak stream.

-

Duration: Stir for 2-12 hours. Monitor the disappearance of the terminal alkene protons by NMR or TLC.

-

Observation: The solution often turns from reddish-brown to dark brown.

-

-

Quenching: Add activated charcoal or a scavenger resin (e.g., tris(hydroxymethyl)phosphine) to sequester the Ruthenium. Stir for 30 mins, then filter through Celite.

-

Isolation: Concentrate the filtrate. The crude oil is usually sufficiently pure for the next step, but rapid filtration through a silica plug is recommended to remove residual metal.

Step 3: Stereoselective Hydrogenation

Objective: Reduce the alkene and set the bridgehead stereochemistry.

-

Setup: Dissolve the unsaturated pyrrolizidine (from Step 2) in MeOH (20 mL).

-

Catalyst: Add 10% Pd/C (10% by weight of substrate).

-

Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient; 1 atm). Stir vigorously at RT for 4 hours.

-

Stereochemical Control: Hydrogenation typically occurs from the convex face of the bicyclic system, forcing the bridgehead hydrogen and the newly formed C2-center hydrogen into a cis-relationship relative to the ring fusion.

-

-

Filtration: Filter through a Celite pad to remove Pd/C. (Caution: Pd/C is pyrophoric when dry).

-

Final Isolation: Carefully concentrate the solvent (product is volatile). Convert to the HCl salt for storage and analysis if necessary.

Stereochemical Outcome & QC

Mechanism of Stereocontrol

The stereoselectivity in Step 3 is dictated by the "cup-shape" of the bicyclic intermediate.

-

Ring Fusion: The pyrrolizidine ring fusion is thermodynamically favored to be cis.

-

C2-Methyl: During hydrogenation of the internal double bond, the catalyst approaches from the less hindered face (exo), pushing the methyl group to the endo position relative to the bridgehead, or vice-versa depending on the specific conformer of the intermediate.

-

Verification: The cis-fused bridgehead protons (H-7a) typically appear at

3.5-4.0 ppm with specific coupling constants in ¹H NMR.

Analytical Data (Expected)

| Parameter | Expected Value | Notes |

| Mass Spec (ESI+) | [M+H]⁺ = 140.14 | m/z for C₈H₁₅N |

| ¹H NMR (CDCl₃) | Doublet indicates coupling to C2-H | |

| ¹H NMR (Bridgehead) | Multiplet, diagnostic of ring fusion | |

| ¹³C NMR | ~20 ppm (CH₃) | Characteristic high-field shift |

Troubleshooting & Optimization

Workflow Diagram

The following Graphviz diagram outlines the critical decision points and troubleshooting steps.

Caption: Decision tree for optimizing the Ring-Closing Metathesis step.

Common Issues

-

Oligomerization during RCM: If you observe broad spots on TLC or polymeric gum, your concentration is too high. Action: Dilute to 0.005 M or use slow addition of the substrate to the catalyst solution.

-

Catalyst Poisoning: Amines can coordinate to Ruthenium. Action: Use the HCl salt of the amine (if soluble) or add a Lewis acid (like Ti(OiPr)₄) to complex the nitrogen lone pair transiently, though Grubbs II is generally tolerant of tertiary amines.

-

Stereoisomer Mixtures: If hydrogenation yields a mixture of diastereomers (endo/exo methyl), separation can often be achieved via chromatography of the N-oxide derivative or the picrate salt.

References

-

White, J. D., & Hrnciar, P. (2000). Synthesis of Polyhydroxylated Pyrrolizidine Alkaloids of the Alexine Family by Tandem Ring-Closing Metathesis-Transannular Cyclization.[4][5] The Journal of Organic Chemistry. Link

- Stockman, R. A. (2011). Two-Directional Synthesis of Pyrrolizidine Alkaloids. Chemical Science.

-

Despinoy, X. L. M., & McNab, H. (2009). Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines.[2][6] Organic & Biomolecular Chemistry. Link

- Dieter, R. K., & Watson, R. T. (2002). Stereoselective Synthesis of Pyrrolizidine Alkaloids via Organocopper Chemistry. Tetrahedron Letters.

- Aggarwal, V. K., et al. (2015). Stereocontrolled Synthesis of Pyrrolizidines via Lithiation-Borylation. Angewandte Chemie International Edition. (Advanced stereocontrol reference).

Sources

- 1. ucj.org.ua [ucj.org.ua]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of polyhydroxylated pyrrolizidine alkaloids of the alexine family by tandem ring-closing metathesis-transannular cyclization. (+)-Australine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

NMR spectroscopy assignment for 2-Methylhexahydro-1h-pyrrolizine

Application Note: NMR Spectroscopy Assignment for 2-Methylhexahydro-1H-pyrrolizine

Executive Summary

2-Methylhexahydro-1H-pyrrolizine (2-methylpyrrolizidine) represents a fundamental bicyclic alkaloid framework, structurally significant in the Solenopsis (fire ant) venom alkaloids and as a core motif in Heliotropium plant metabolites.

This guide provides a rigorous protocol for the complete NMR assignment of this molecule. Unlike simple aliphatics, the pyrrolizidine core exhibits complex conformational behavior, including nitrogen inversion and envelope ring puckering. This protocol focuses on distinguishing the cis-fused bridgehead stereochemistry and the exo/endo configuration of the methyl group using advanced 1D and 2D NMR techniques.

Structural Context & Numbering

Before acquisition, the standard IUPAC numbering for the pyrrolizidine skeleton must be established to ensure consistent assignment.

-

Bridgehead Carbons: C-7a (Nitrogen junction).

-

Methyl Substituent: Attached at C-2.

-

Stereocenters: C-2 and C-7a.

Critical Stereochemical Challenge:

-

Ring Fusion: Pyrrolizidines generally adopt a cis-fused conformation where H-7a and the nitrogen lone pair are cis (syn) to each other.

-

Methyl Orientation: The methyl group at C-2 can be exo (α, away from the bridgehead fold) or endo (β, towards the bridgehead fold).

Experimental Protocol

Sample Preparation

To observe specific "Bohlmann band" effects (shielding by the N-lone pair), the free base form is preferred over the salt.

-

Solvent:

(99.8% D) + 0.03% TMS.-

Rationale: Non-polar solvents stabilize the intramolecular hydrogen bonding and prevent rapid proton exchange, allowing for sharper coupling patterns compared to

or

-

-

Concentration: 10–20 mg in 600 µL solvent.

-

pH Consideration: If signals are broad due to intermediate nitrogen inversion, add trace solid

to the tube to ensure the free base form, or run at low temperature (253 K) to freeze the conformers.

Acquisition Strategy

Run the following sequence to build a self-validating dataset:

-

1H Full Scan (64 scans): High S/N for integration of the methyl doublet.

-

13C {1H} UDEFT/DEPTQ: To distinguish CH/CH3 from CH2 and quaternary carbons (none in this molecule, but useful for purity).

-

COSY (Magnitude Mode): To trace the spin systems from the methyl group back to the bridgehead.

-

HSQC (Multiplicity Edited): To segregate methylene (CH2) diastereotopic protons.

-

NOESY (Mixing time 500ms): CRITICAL STEP. Used to determine the relative stereochemistry (distance < 5 Å).

Structural Elucidation Workflow

The following diagram outlines the logical flow for assigning the specific isomer.

Figure 1: Logical workflow for the stereochemical assignment of 2-methylpyrrolizidine isomers.

Detailed Assignment Logic

The Methyl Group (The Anchor)

-

Signal: Look for a doublet (d, J ≈ 6-7 Hz) in the range of 0.9 – 1.1 ppm .

-

Validation: Integration must be 3H relative to the bridgehead proton (1H).

-

COSY: This signal will show a strong cross-peak to a methine proton at ~2.0-2.5 ppm . This identifies H-2 .

The Nitrogen-Adjacent Protons (H-3, H-5, H-7a)

In pyrrolizidines, protons alpha to the nitrogen are deshielded (2.5 – 4.0 ppm).

-

H-7a (Bridgehead): Usually the most downfield methine signal (3.0 – 3.8 ppm ). It couples to H-1 and H-7.[1]

-

H-3 & H-5: These are methylene protons.[2] Due to the rigid ring, they are diastereotopic.

-

Protons anti-periplanar to the N-lone pair are shielded (shifted upfield, lower ppm).

-

Protons syn to the N-lone pair are deshielded (shifted downfield).

-

HSQC is essential here to pair the wide-ranging protons to their respective carbons (C-3 and C-5).

-

Stereochemical Determination (Exo vs. Endo)

This is the most critical step for biological activity correlation.

-

Endo-2-methyl (Methyl cis to H-7a):

-

In the NOESY spectrum, irradiating the Methyl signal (1.0 ppm) will result in a strong enhancement of the H-7a bridgehead signal.

-

-

Exo-2-methyl (Methyl trans to H-7a):

-

Irradiating the Methyl signal will show NOE correlations to H-1 or H-3 , but minimal/no correlation to H-7a.

-

Representative Data Table

Note: Chemical shifts are solvent and concentration-dependent.[3] Values below are representative of the free base in CDCl3.

| Position | Carbon (δ ppm) | Proton (δ ppm) | Multiplicity | Key COSY Correlations | Key HMBC Correlations |

| 2-Me | 18.5 - 20.0 | 1.05 | d (J=6.5) | H-2 | C-2, C-1, C-3 |

| C-2 | 35.0 - 38.0 | 2.20 | m | 2-Me, H-1, H-3 | C-7a, C-1 |

| C-7a | 64.0 - 68.0 | 3.55 | m | H-1, H-7 | C-2, C-3, C-5 |

| C-3 | 55.0 - 58.0 | 2.50 (H3α), 3.10 (H3β) | m | H-2 | C-5, C-1 |

| C-5 | 54.0 - 56.0 | 2.60 (H5α), 3.20 (H5β) | m | H-6 | C-3, C-7a |

| C-1 | 30.0 - 32.0 | 1.40 - 1.90 | m | H-2, H-7a | C-2, C-7a |

| C-6 | 25.0 - 27.0 | 1.60 - 2.00 | m | H-5, H-7 | C-5, C-7a |

| C-7 | 30.0 - 32.0 | 1.40 - 1.90 | m | H-6, H-7a | C-1, C-5 |

Troubleshooting & Quality Control

Issue: Broad Lines / Missing Multiplicity

-

Cause: Intermediate rate of nitrogen inversion or protonation by acidic impurities in CDCl3.

-

Solution: Filter the CDCl3 through basic alumina before use or add a micro-spatula tip of solid

directly to the NMR tube. This forces the equilibrium to the free base and sharpens the lines.

Issue: Overlapping Methylene Signals

-

Cause: The envelope conformation of the 5-membered rings often causes H-1, H-6, and H-7 multiplets to overlap in the 1.5–2.0 ppm region.

-

Solution: Use 1D TOCSY . Selectively irradiate the isolated Methyl doublet. The magnetization will transfer sequentially: Me → H2 → H1 → H7a. This "lights up" the specific spin system without the background clutter.

References

- Jones, T. H., et al. (1982). "Alkaloids of the Ant Solenopsis invicta." Tetrahedron, 38(13), 1949-1958. (Foundational work on simple pyrrolizidine alkaloids in ants).

-

Liddell, J. R. (2002). "Pyrrolizidine alkaloids." Natural Product Reports, 19, 729-742.

-

Reich, H. J. (2021). "Structure Determination Using Spectroscopic Methods - 13C Chemical Shifts." University of Wisconsin-Madison. Link

-

Robien, W. (2025). "1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- Spectral Data." PubChem/University of Vienna. Link

Sources

solvent selection for extracting 2-Methylhexahydro-1h-pyrrolizine

Application Note: Optimized Solvent Systems for the Isolation of 2-Methylhexahydro-1H-pyrrolizine

Executive Summary & Physicochemical Rationale

The extraction of 2-Methylhexahydro-1H-pyrrolizine (a saturated pyrrolizidine core) presents a specific challenge common to alkaloid chemistry: the duality of the nitrogen atom. This molecule exists in two distinct states depending on the pH of its environment: a water-soluble salt (protonated form) and a lipophilic free base (deprotonated form). Furthermore, in biological matrices (plant material), it frequently co-exists as an N-oxide , which is highly polar and resists extraction into standard organic solvents.

This guide moves beyond generic "solvent lists" to define a Dual-Phase Switching Protocol . By manipulating the pH relative to the molecule's

Core Physicochemical Parameters

-

Target Moiety: Bicyclic tertiary amine.

-

Critical

: ~10.5. -

Solubility Logic: